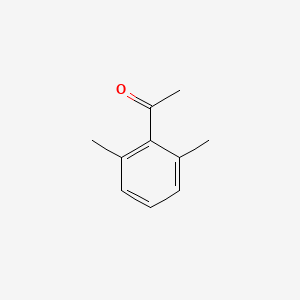

1-(2,6-Dimethylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXBCZCBZGPSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175692 | |

| Record name | 2',6'-Dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-76-9 | |

| Record name | 1-(2,6-Dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2',6'-Dimethylacetophenone. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, quality control, and computational modeling. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a logical workflow for the characterization of aromatic ketones.

Core Physicochemical Properties

2',6'-Dimethylacetophenone is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2][3] It is also known by its IUPAC name, 1-(2,6-dimethylphenyl)ethanone.[1]

Quantitative Data Summary

The key physicochemical properties of 2',6'-Dimethylacetophenone are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2142-76-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Clear Liquid | [4] |

| Melting Point | 23.50 °C | [1] |

| Boiling Point | 72.00 °C | [1] |

| Density | 0.982 g/cm³ | [1] |

| Flash Point | 85.60 °C | [1] |

Table 2: Spectroscopic Data Overview

While specific spectral data can vary slightly based on the solvent and instrumentation, the availability of standard spectra for 2',6'-Dimethylacetophenone is crucial for its identification and characterization.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available[5][6] |

| ¹³C NMR | Available[5] |

| Infrared (IR) Spectroscopy | Available[5] |

| Mass Spectrometry (MS) | Available[5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like 2',6'-Dimethylacetophenone.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 2',6'-Dimethylacetophenone

Procedure:

-

Sample Preparation: A small amount of the solidified compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow, typically within 1-2°C.

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid sample of 2',6'-Dimethylacetophenone

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[9][10][11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11]

-

Heating: The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Liquid sample of 2',6'-Dimethylacetophenone

Procedure:

-

Mass of Empty Vessel: The mass of a clean and dry pycnometer or volumetric flask is accurately measured using an analytical balance.[12][13]

-

Mass of Vessel with Sample: The vessel is filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles. The exterior of the vessel is wiped dry, and its mass is measured again.[12][13]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. The density is then calculated by dividing the mass of the liquid by its known volume (the volume of the pycnometer or volumetric flask).[12]

Solubility Determination

Understanding the solubility of a compound is essential for purification, formulation, and designing reaction conditions.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Sample and Solvent Addition: A small, measured amount of 2',6'-Dimethylacetophenone (e.g., 20-30 mg or a few drops) is placed in a test tube.[14]

-

Solvent Addition and Mixing: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube. The mixture is then agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[14]

-

Observation: The mixture is observed to determine if the compound has dissolved completely. Solubility is often categorized qualitatively (e.g., soluble, partially soluble, insoluble).[15]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities and pH to build a comprehensive solubility profile. For instance, solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups, respectively.[16]

Visualizations

Logical Workflow for Aromatic Ketone Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown aromatic ketone sample, such as 2',6'-Dimethylacetophenone.

Caption: Workflow for the Characterization of an Aromatic Ketone.

References

- 1. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]

- 2. 2',6'-dimethylacetophenone [webbook.nist.gov]

- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]

- 4. 2',6'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,6-DIMETHYLACETOPHENONE(2142-76-9) 1H NMR [m.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for 1-(2,6-Dimethylphenyl)ethanone are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2142-76-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][2][3] |

| Appearance | Colorless to slightly yellow liquid or solid | |

| Melting Point | 23.5 °C | [4] |

| Boiling Point | 72 °C | [4] |

| Density | 0.982 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |

| Flash Point | 85.6 °C | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. | |

| ¹³C NMR (CDCl₃) | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. | |

| Infrared (IR) | The full IR spectrum should be consulted for a complete analysis of characteristic peaks. | |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. |

Synthesis and Characterization

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension of aluminum chloride in dichloromethane.

-

Addition of 1,3-Dimethylbenzene: To the resulting mixture, add a solution of 1,3-dimethylbenzene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization Workflow

The identity and purity of the synthesized product should be confirmed through a series of analytical techniques.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activities of this compound. While many substituted acetophenones have been investigated for their antimicrobial and cytotoxic properties, no such studies have been reported for this particular compound.[5][6][7][8] Consequently, there is no information available regarding any cellular signaling pathways that may be modulated by this compound.

For researchers interested in investigating the potential biological effects of this compound, the following are generalized protocols for initial screening.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Test compound: this compound

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration as per standard guidelines.

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

-

Test compound: this compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (solvent alone).

-

Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][9][10]

Conclusion

This compound is a readily synthesizable aromatic ketone with established physicochemical and spectroscopic properties. While it serves as a valuable intermediate in chemical synthesis, its biological profile remains uncharacterized. The provided protocols offer a starting point for the synthesis and potential biological evaluation of this compound. Further research is warranted to explore its potential antimicrobial, cytotoxic, and other pharmacological activities, which could unveil new applications for this molecule in drug discovery and development.

References

- 1. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylacetophenone | 2142-76-9 [sigmaaldrich.com]

- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]

- 4. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 1-(2,6-Dimethylphenyl)ethanone

This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-(2,6-Dimethylphenyl)ethanone, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Properties

This compound, also known as 2',6'-Dimethylacetophenone, is an aromatic ketone.[1] Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 6, and an acetyl group. This substitution pattern imparts specific chemical characteristics to the molecule. The compound's identifying information and key molecular properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C10H12O | [1][2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [1][2][3][4][5] |

| CAS Number | 2142-76-9 | [1][2][4] |

| Synonyms | 2',6'-Dimethylacetophenone | [1] |

Experimental Protocols

The determination of the molecular formula and weight of a chemical compound like this compound is achieved through standard analytical chemistry techniques. While specific experimental reports for this compound are not detailed in the provided search results, the conventional methodologies are as follows:

-

Mass Spectrometry (MS): This is the primary technique used to determine the molecular weight of a compound with high accuracy. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a sample. The empirical formula can be calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the definitive molecular formula is established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number and types of atoms present in the molecule, thereby verifying the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between the compound and its molecular properties.

References

Spectroscopic Profile of 1-(2,6-Dimethylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported spectral data for the aromatic ketone, 1-(2,6-Dimethylphenyl)ethanone (also known as 2',6'-dimethylacetophenone). The information herein is curated to assist in the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document details the theoretical and observed data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following sections and tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons on the aromatic ring, and the acetyl methyl protons. Due to the symmetrical nature of the 2,6-disubstituted phenyl ring, the two ortho-methyl groups are chemically equivalent, and the aromatic protons at the 3, 4, and 5 positions will exhibit a specific splitting pattern.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 8 distinct signals are expected, corresponding to the carbonyl carbon, the four unique carbons of the aromatic ring, the two equivalent aromatic methyl carbons, and the acetyl methyl carbon. While specific experimental data from the searches was limited, a representative spectrum is available in spectral databases.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~7.2 - 7.4 | Aromatic CH (meta and para protons) |

| ¹H | ~2.5 | Acetyl CH₃ |

| ¹H | ~2.2 | Aromatic CH₃ |

| ¹³C | >200 | C=O (Ketone) |

| ¹³C | ~135-140 | Quaternary aromatic C (C1, C2, C6) |

| ¹³C | ~128-130 | Aromatic CH (C3, C5) |

| ¹³C | ~125-128 | Aromatic CH (C4) |

| ¹³C | ~30 | Acetyl CH₃ |

| ¹³C | ~20 | Aromatic CH₃ |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) group of the ketone.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (Aliphatic - CH₃) |

| ~1690 - 1670 | Strong | C=O stretch (Aromatic Ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1260 | Strong | C-C(=O)-C stretch and bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (148.2 g/mol ), along with several characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CH₃]⁺ |

| 105 | Moderate | [M - CH₃CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of about 0.03% (v/v).[2]

-

Securely cap the vial and gently agitate or vortex until the sample is fully dissolved.[2]

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data using Fourier transformation, followed by phase and baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed fragmentation of this compound in MS.

References

Technical Guide: Solubility of 1-(2,6-Dimethylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2,6-Dimethylphenyl)ethanone (also known as 2',6'-dimethylacetophenone) in various organic solvents. This information is critical for its application in organic synthesis, medicinal chemistry, and drug development, where it may be used as a starting material or intermediate. Understanding its solubility is essential for reaction setup, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. The general principle of "like dissolves like" is a useful qualitative predictor of solubility, suggesting that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. This compound, with its aromatic ring and ketone functional group, exhibits a degree of polarity that allows for its dissolution in a range of organic solvents.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative assessments indicate that it possesses high solubility in many common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Fully Soluble[1] |

| Methanol | Fully Soluble[1] |

| Toluene | Fully Soluble[1] |

| Chloroform | Fully Soluble[1] |

| Dimethylformamide (DMF) | Fully Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Fully Soluble[1] |

Note: "Fully Soluble" indicates high solubility, but the exact concentration at saturation is not specified in the available literature.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Spatula

-

Volumetric flasks (various sizes)

-

Pipettes and pipette bulbs

-

Filter paper and funnel or syringe filter

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 10 mL). The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a magnetic stirrer or a shaker.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully filter the supernatant (the clear, saturated solution) to remove any undissolved solid. A syringe filter is recommended to minimize solvent loss.

-

-

Measurement and Evaporation:

-

Accurately pipette a known volume of the clear, saturated filtrate (e.g., 5 mL) into a pre-weighed evaporating dish.

-

Record the exact mass of the evaporating dish with the solution.

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to expedite the process at a lower temperature.

-

Continue drying the evaporating dish containing the solid residue until a constant mass is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dry residue.

-

The solubility can then be expressed in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical method for its quantitative determination. For drug development professionals, accurate solubility data is a cornerstone for pre-formulation studies, enabling the selection of appropriate solvent systems and predicting the in vivo behavior of potential drug candidates. Researchers and scientists in organic synthesis can leverage this information to optimize reaction conditions and purification strategies.

References

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of the 2,6-Dimethylphenyl Group

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethylphenyl group, often referred to as the xylidyl group, is a cornerstone in modern chemistry, where its profound steric influence is strategically employed to control reaction outcomes, stabilize reactive species, and dictate molecular conformations. This technical guide provides an in-depth exploration of the steric hindrance effects imparted by this bulky substituent, offering a valuable resource for researchers in organic synthesis, catalysis, and medicinal chemistry. Through a comprehensive review of quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to elucidate the multifaceted role of the 2,6-dimethylphenyl group in shaping the landscape of molecular design and reactivity.

Quantifying the Steric Impact: A Data-Driven Analysis

The steric bulk of the 2,6-dimethylphenyl group manifests in measurable changes to molecular geometry and reaction kinetics. The following tables summarize key quantitative data that illustrate these effects.

Crystallographic Data: Bond Lengths and Angles

Analysis of X-ray crystal structures provides direct evidence of the steric strain imposed by the 2,6-dimethylphenyl group. This strain often results in elongated bonds and distorted angles compared to less hindered analogues.

| Compound Class | Bond of Interest | Typical Bond Length (Å) | Bond Angle of Interest | Typical Bond Angle (°) | Reference Compound |

| N-Aryl Amides | Ar-N | 1.430 - 1.433 | C(aryl)-N-C(carbonyl) | 125 - 129 | N-phenylacetamide |

| Biaryl Systems | C(aryl)-C(aryl) | 1.49 - 1.51 | - | - | Biphenyl |

| Metal Complexes | M-P (phosphine ligand) | Varies with metal | C(aryl)-P-C(aryl) | 105 - 115 | Triphenylphosphine |

| N,N'-disubstituted amidine | C(amidine)-N(aryl) | 1.288 (imine), 1.366 (amine) | N-C-N | 120-125 | N,N'-diphenylformamidine |

Table 1: Selected crystallographic data for compounds containing the 2,6-dimethylphenyl group. Note that specific values can vary depending on the full molecular structure.[1]

Atropisomerism and Rotational Barriers

The steric clash between the ortho-methyl groups and substituents on the adjacent part of the molecule can severely restrict rotation around a single bond, leading to the phenomenon of atropisomerism. The energy barrier to this rotation is a direct measure of the steric hindrance.

| Atropisomeric System | Rotational Barrier (kcal/mol) | Method of Determination | Half-life at 298 K |

| 2,2',6,6'-Tetramethylbiphenyl | > 30 | Dynamic NMR | Years |

| N-(2,6-dimethylphenyl) amides | 15 - 25 | Dynamic NMR / HPLC | Minutes to Days |

| Substituted Biaryl Phosphine Ligands | 20 - 30 | Computational (DFT) | Hours to Years |

Table 2: Representative rotational energy barriers in systems containing the 2,6-dimethylphenyl group.

Kinetic Data: Influence on Reaction Rates

The steric shielding provided by the 2,6-dimethylphenyl group can dramatically decrease reaction rates by impeding the approach of reagents to a reactive center.

| Reaction Type | Substrate | Relative Rate Constant (k_rel) |

| Acylation of Anilines | Aniline | 1 |

| 2-Methylaniline | ~0.1 | |

| 2,6-Dimethylaniline | ~0.001 | |

| SN2 Reaction | Nucleophile: Phenoxide | 1 |

| Nucleophile: 2,6-Dimethylphenoxide | ~0.005 |

Table 3: Comparative kinetic data illustrating the steric hindrance of the 2,6-dimethylphenyl group in common organic reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols for investigating the steric effects of the 2,6-dimethylphenyl group.

Protocol for Variable-Temperature NMR (VT-NMR) Spectroscopy to Determine Rotational Barriers

Objective: To determine the Gibbs free energy of activation (ΔG‡) for rotation around a hindered bond in a molecule containing a 2,6-dimethylphenyl group.

Instrumentation:

-

NMR spectrometer equipped with a variable-temperature probe.

-

High-quality NMR tubes (e.g., Pyrex).

Procedure:

-

Sample Preparation: Dissolve a known concentration of the compound of interest in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2).

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature. Identify the signals that are expected to broaden and coalesce as the temperature is raised.

-

High-Temperature Scans: Gradually increase the temperature of the NMR probe in increments of 5-10 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

-

Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single broad peak. This is the coalescence temperature.

-

Post-Coalescence Spectra: Continue to acquire spectra at temperatures above Tc to observe the sharpening of the coalesced peak.

-

Data Analysis: Use the Eyring equation to calculate the rate constant (k) at the coalescence temperature. The free energy of activation (ΔG‡) can then be calculated using the following formula: ΔG‡ = 2.303 * R * Tc * (10.319 - log(k/Tc)) where R is the gas constant.

Protocol for Chiral HPLC Separation of Atropisomers

Objective: To separate and quantify the enantiomers of an atropisomeric compound bearing a 2,6-dimethylphenyl group.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based).

Procedure:

-

Column Selection and Mobile Phase Screening:

-

Based on the structure of the analyte, select a few candidate chiral columns.

-

Screen different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary.

-

-

Method Optimization:

-

Once partial separation is achieved, optimize the mobile phase composition to improve resolution.

-

Investigate the effect of flow rate on the separation.

-

Analyze the effect of column temperature. Lower temperatures often enhance enantioselectivity but may lead to broader peaks.

-

-

Sample Analysis:

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the sample onto the equilibrated chiral column.

-

Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly.

-

-

Quantification:

-

Integrate the peak areas of the two enantiomers to determine their relative ratio and the enantiomeric excess (ee) of the mixture.

-

Visualizing the Impact: Diagrams of Key Processes

Graphical representations are invaluable for understanding the complex interplay of steric effects in chemical systems. The following diagrams, generated using the DOT language, illustrate key concepts.

Catalytic Cycle of Suzuki-Miyaura Coupling

The steric bulk of phosphine ligands bearing 2,6-dimethylphenyl groups, such as SPhos, plays a crucial role in promoting the efficiency of the Suzuki-Miyaura cross-coupling reaction. The bulky ligand facilitates the reductive elimination step and stabilizes the active catalytic species.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of bulky ligands.

Experimental Workflow for Synthesis and Resolution of Atropisomers

The synthesis of atropisomeric compounds often requires careful planning, followed by a robust method for separating the resulting enantiomers.

Caption: Workflow for the synthesis, resolution, and analysis of atropisomeric compounds.

Conclusion

The 2,6-dimethylphenyl group is a powerful tool in the arsenal of the modern chemist. Its significant and predictable steric hindrance allows for the fine-tuning of molecular properties and the control of reactivity in a wide range of applications. From the rational design of catalysts to the development of novel therapeutics with specific conformational requirements, a thorough understanding of the steric effects of the 2,6-dimethylphenyl group is paramount. This guide has provided a quantitative and practical overview of these effects, offering valuable insights and methodologies for researchers and professionals in the chemical sciences. As the quest for ever more selective and efficient chemical transformations continues, the strategic implementation of steric control, exemplified by the 2,6-dimethylphenyl group, will undoubtedly remain a key driver of innovation.

References

An In-depth Technical Guide to the Electronic Properties of the 2,6-Dimethylphenyl Moiety

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethylphenyl moiety, a common structural feature in a variety of organic molecules, including active pharmaceutical ingredients (APIs), presents a unique combination of electronic and steric properties that significantly influence molecular interactions and reactivity. This technical guide provides a comprehensive overview of the electronic characteristics of this moiety, detailed experimental and computational methodologies for their determination, and a visualization of its role in a key biological signaling pathway.

Core Electronic Properties of the 2,6-Dimethylphenyl Moiety

The electronic nature of a substituent on an aromatic ring is a critical determinant of its chemical behavior. This is typically quantified by parameters such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of a substituent, and steric parameters, which account for the spatial bulk of the group.

The presence of two methyl groups in the ortho positions of the phenyl ring in the 2,6-dimethylphenyl moiety results in a distinct electronic profile. The methyl groups are inherently electron-donating through an inductive effect (+I). However, the steric hindrance imposed by these two ortho-substituents forces the phenyl ring to twist out of coplanarity with an attached functional group. This twisting significantly inhibits the resonance effect (+M), which would otherwise delocalize electron density into the aromatic ring. Consequently, the electronic character of the 2,6-dimethylphenyl group is primarily governed by its inductive and steric effects.

Quantitative Electronic and Steric Parameters

A precise understanding of the electronic influence of the 2,6-dimethylphenyl group requires quantitative data. The following table summarizes key electronic and steric parameters. It is important to note that due to the di-ortho substitution, standard Hammett constants, which are defined for meta and para substituents and assume minimal steric hindrance to resonance, are not directly applicable. The values presented here are derived from specialized studies on di-ortho-substituted systems.

| Parameter | Symbol | Value | Description |

| Hammett Constants | |||

| Meta Substituent Constant | σm | -0.07 | Reflects the inductive effect of a single methyl group. The combined effect of two methyl groups is expected to be approximately additive for the meta position. |

| Para Substituent Constant | σp | -0.17 | Reflects the combined inductive and resonance effects of a single methyl group. This value is less relevant for the 2,6-dimethylphenyl group due to the inhibition of resonance. |

| Steric Parameters | |||

| Taft Steric Parameter | Es | -1.54 | A measure of the steric bulk of the substituent, derived from the rates of hydrolysis of substituted esters. A more negative value indicates greater steric hindrance. |

| Charton Steric Parameter | ν | 0.52 | A dimensionless steric parameter based on the van der Waals radii of the substituent. |

Experimental and Computational Methodologies

The determination of the electronic properties of the 2,6-dimethylphenyl moiety relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: NMR Spectroscopy for Hammett Constant Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. Chemical shifts are sensitive to the electron density around a nucleus, which is in turn influenced by substituent effects. While direct measurement of Hammett constants for a di-ortho-substituent is complex, the electronic influence can be assessed by comparing the 13C NMR chemical shifts of the aromatic carbons in a series of related compounds.

Objective: To qualitatively assess the electron-donating nature of the 2,6-dimethylphenyl group by comparing the 13C NMR chemical shifts of the aromatic carbons in 2,6-dimethylaniline with those of aniline.

Materials:

-

2,6-dimethylaniline

-

Aniline

-

Deuterated chloroform (CDCl3)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Prepare a ~0.1 M solution of 2,6-dimethylaniline in CDCl3 in a clean, dry NMR tube.

-

Prepare a ~0.1 M solution of aniline in CDCl3 in a separate, identical NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum for each sample.

-

Typical acquisition parameters for a 400 MHz spectrometer:

-

Pulse program: zgpg30 (or similar standard 13C acquisition with proton decoupling)

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decays (FIDs) with a Fourier transform.

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the CDCl3 solvent peak (δ = 77.16 ppm).

-

Assign the chemical shifts of the aromatic carbons for both 2,6-dimethylaniline and aniline. The expected chemical shifts for the aromatic carbons of 2,6-dimethylaniline in CDCl3 are approximately δ 145.1 (C-N), 128.6 (C-meta), 120.3 (C-para), and 18.2 (CH3) ppm.[1][2] For aniline, the approximate shifts are δ 146.7 (C-N), 129.3 (C-meta), 118.6 (C-para), and 115.2 (C-ortho) ppm.

-

-

Interpretation:

-

Compare the chemical shifts of the para-carbon in both molecules. An upfield shift (lower ppm value) in 2,6-dimethylaniline compared to aniline would indicate increased electron density at that position, consistent with the electron-donating nature of the methyl groups.

-

Computational Protocol: Calculating Electronic Properties using Gaussian

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate various electronic properties of molecules.

Objective: To calculate the electrostatic potential and Mulliken atomic charges of 2,6-dimethylaniline to visualize and quantify the electronic distribution.

Software: Gaussian 16 or a similar quantum chemistry software package, and a visualization tool like GaussView.

Procedure:

-

Input File Creation:

-

Build the 3D structure of 2,6-dimethylaniline in a molecular editor or directly in GaussView.

-

Create a Gaussian input file (.gjf or .com) with the following specifications:

-

%nprocshared and %mem specify the computational resources.

-

%chk defines the name of the checkpoint file for saving calculation data.

-

#p B3LYP/6-31G(d) opt pop=full specifies the calculation method (B3LYP DFT functional with the 6-31G(d) basis set), requests a geometry optimization (opt), and a full population analysis (pop=full) to obtain Mulliken charges.

-

The title and charge/multiplicity lines follow standard Gaussian format.

-

-

-

Running the Calculation:

-

Submit the input file to Gaussian for calculation.

-

-

Analysis of Results:

-

Open the resulting log file (.log) or formatted checkpoint file (.fchk) in GaussView.

-

Mulliken Charges: The Mulliken atomic charges for each atom will be listed in the output file. Analyze the charges on the aromatic carbons to understand the electron distribution.

-

Electrostatic Potential (ESP) Map: In GaussView, generate the molecular electrostatic potential surface. This will visually represent the electron-rich (red) and electron-poor (blue) regions of the molecule.

-

Visualization of the Role of the 2,6-Dimethylphenyl Moiety in a Biological Context

The 2,6-dimethylphenyl moiety is a key component of several Class Ib antiarrhythmic drugs, such as lidocaine, mexiletine, and tocainide.[3][4][5] The primary mechanism of action for these drugs is the blockade of voltage-gated sodium channels in neurons and cardiac myocytes.[6][7][8]

Signaling Pathway of Lidocaine Action

The following diagram illustrates the mechanism by which lidocaine, containing the 2,6-dimethylphenyl group, blocks nerve signal conduction.

Caption: Mechanism of lidocaine action on voltage-gated sodium channels.

Experimental Workflow for Assessing Drug-Channel Interaction

The following diagram outlines a typical experimental workflow using patch-clamp electrophysiology to study the effect of a drug containing the 2,6-dimethylphenyl moiety on ion channel function.

Caption: Workflow for patch-clamp electrophysiology experiments.

Logical Relationship of Electronic and Steric Effects

The interplay between the electronic and steric properties of the 2,6-dimethylphenyl moiety is crucial for its overall effect on molecular interactions.

References

- 1. 2,6-Dimethylaniline(87-62-7) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 5. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

Friedel-Crafts acylation for substituted acetophenones

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] These ketones, particularly substituted acetophenones, are crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[2][3][4] This guide offers a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the synthesis of key substituted acetophenones, tailored for professionals in research and drug development.

Core Principles: The Reaction Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[5][6] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

The mechanism proceeds through three primary steps:

-

Formation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent by coordinating to the halogen or oxygen, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[7][8]

-

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation : A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the catalyst.[1][5]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[7][9] This deactivation prevents polysubstitution, leading to monoacylated products. Furthermore, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common limitation in Friedel-Crafts alkylation.[1][10]

Caption: Mechanism of Friedel-Crafts Acylation.

Regioselectivity in Substituted Benzenes

The position of acylation on a substituted aromatic ring is dictated by the electronic nature of the substituent.

-

Activating Groups (-OCH₃, -CH₃): These electron-donating groups direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the acyl group, the para product is typically the major isomer.[11]

-

Deactivating Groups (-Cl, -Br): These electron-withdrawing but ortho, para-directing groups slow the reaction down but still yield the para isomer as the major product.[12]

-

Strongly Deactivating Groups (-NO₂, -CF₃, -SO₃H): Rings with these substituents are generally too electron-poor to undergo Friedel-Crafts acylation.[7]

Caption: Influence of Substituents on Regioselectivity.

Synthesis of Key Substituted Acetophenones

4-Methoxyacetophenone (from Anisole)

4-Methoxyacetophenone is a valuable intermediate, particularly in the fragrance and pharmaceutical industries. It is synthesized by the acylation of anisole.

Table 1: Quantitative Data for 4-Methoxyacetophenone Synthesis

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 0.25 | Not specified | [13] |

| FeCl₃ | Propionyl Chloride | Dichloromethane | Room Temp | ~0.25 | Not specified | [14] |

| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | Not specified | 2-3 | >99 | [15][16] |

| AlCl₃ | 3-Bromobenzoyl Chloride | Dichloromethane | 0 | 0.25-0.33 | Not specified | [11] |

Experimental Protocol: Synthesis via Zeolite Catalysis [15][16]

This protocol highlights a greener, heterogeneous catalysis approach.

-

Catalyst Activation : Activate mordenite zeolite (SiO₂/Al₂O₃ = 110) by heating under vacuum.

-

Reaction Setup : To a round-bottom flask, add the activated mordenite zeolite, anisole, acetic anhydride (as the acylating agent), and acetic acid (as the solvent).

-

Reaction : Heat the mixture with stirring for 2 hours, monitoring progress with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, cool the reaction mixture and separate the solid zeolite catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Isolation : Remove the acetic acid solvent from the filtrate under reduced pressure.

-

Purification : Purify the resulting crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.

4-Methylacetophenone (from Toluene)

4-Methylacetophenone is an important intermediate for pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[17]

Table 2: Quantitative Data for 4-Methylacetophenone Synthesis

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| AlCl₃ | Acetyl Chloride | Toluene/DCM | 0 to RT | 2-4 | Not specified | [18][19] |

| AlCl₃ / LiCl | Acetyl Chloride | Dichloroethane | -15 to RT | ~17 | ~95 | [20] |

| AlCl₃ | Acetic Anhydride | Toluene | 110 (Microwave) | 0.25 | 60-76 | [21] |

| Ionic Liquids | Acetyl Chloride | Toluene | 80 | 4 | High | [17] |

Experimental Protocol: Synthesis using Acetyl Chloride and AlCl₃ [18][19]

-

Apparatus Setup : Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

-

Catalyst Suspension : Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.

-

Reagent Addition : Add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

Substrate Addition : Following the formation of the acylium ion complex, add a solution of toluene (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Reaction : After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours.

-

Workup : Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

4-Chloroacetophenone (from Chlorobenzene)

4-Chloroacetophenone serves as a key building block for synthesizing herbicides, pesticides, and optical brighteners.[3][22]

Table 3: Quantitative Data for 4-Chloroacetophenone Synthesis

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Anhydrous AlCl₃ | Acetyl Chloride | Chlorobenzene / HCl | Not specified | Not specified | Not specified | [12] |

| Zinc Oxide (ZnO) | Acyl Chlorides | Solvent-free | Room Temp | Not specified | High | [2] |

Experimental Protocol: Synthesis using Acetyl Chloride and AlCl₃ [12]

-

Reaction Setup : In a suitable reaction vessel, combine chlorobenzene and anhydrous aluminum chloride (AlCl₃).

-

Reagent Addition : Slowly add acetyl chloride to the mixture. The reaction is exothermic and may require cooling to maintain control. Hydrogen chloride gas will be evolved.

-

Reaction : Stir the mixture until the reaction is complete, as monitored by TLC.

-

Workup : Quench the reaction by carefully pouring the mixture into a beaker of ice and water, often acidified with HCl, to decompose the catalyst-product complex.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or diethyl ether.

-

Purification : Wash the combined organic extracts with water, a dilute base (e.g., NaHCO₃ solution) to remove acid impurities, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloroacetophenone, which can be further purified by recrystallization or distillation.

General Experimental Workflow

A typical Friedel-Crafts acylation experiment follows a standardized workflow, requiring careful attention to anhydrous conditions due to the moisture-sensitivity of the Lewis acid catalysts.[23]

Caption: General Laboratory Workflow for Friedel-Crafts Acylation.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. nbinno.com [nbinno.com]

- 4. chemcess.com [chemcess.com]

- 5. byjus.com [byjus.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

- 13. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 16. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 17. Page loading... [wap.guidechem.com]

- 18. benchchem.com [benchchem.com]

- 19. scribd.com [scribd.com]

- 20. prepchem.com [prepchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. guidechem.com [guidechem.com]

- 23. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(2,6-dimethylphenyl)ethanone, a key intermediate in the synthesis of various organic compounds. This document outlines detailed experimental methodologies, presents quantitative data for comparative analysis, and visualizes the core chemical transformations and workflows.

Introduction

This compound, also known as 2',6'-dimethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₂O. Its structure, featuring a phenyl ring substituted with two methyl groups ortho to an acetyl group, makes it a valuable precursor in the development of pharmaceuticals and other fine chemicals. The steric hindrance provided by the ortho-methyl groups influences its reactivity and the stereochemistry of subsequent reactions, making the choice of synthetic route a critical consideration. This guide focuses on the most prevalent and effective methods for its preparation: Friedel-Crafts acylation and the oxidation of the corresponding secondary alcohol.

Primary Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two principal methods, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

Friedel-Crafts Acylation of m-Xylene

The Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with an acetylating agent in the presence of a Lewis acid catalyst is a direct and high-yielding method for the synthesis of this compound.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of m-Xylene.

This electrophilic aromatic substitution reaction is typically catalyzed by aluminum chloride (AlCl₃), which activates the acetyl chloride to form a reactive acylium ion.

Oxidation of 1-(2,6-Dimethylphenyl)ethanol

An alternative route involves the oxidation of the secondary alcohol, 1-(2,6-dimethylphenyl)ethanol. This method is advantageous if the alcohol precursor is readily available or easily synthesized.

Reaction Scheme:

Unveiling the Safety Profile of 2',6'-Dimethylacetophenone: A Technical Guide for Researchers

An In-depth Analysis of Potential Hazards and Essential Safety Precautions for Laboratory and Industrial Applications

This technical guide provides a comprehensive overview of the potential hazards and recommended safety precautions for 2',6'-Dimethylacetophenone (CAS No. 2142-76-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the substance's toxicological, physical, and chemical properties. It outlines detailed safety protocols to ensure the well-being of personnel and the integrity of research.

Hazard Identification and Classification

2',6'-Dimethylacetophenone is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for 2',6'-Dimethylacetophenone

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Source: Biosynth, 2023[1]

Toxicological Data

While specific quantitative toxicological data for 2',6'-Dimethylacetophenone is limited, data from its structural analog, acetophenone, provides a reasonable estimate of its acute toxicity.

Table 2: Acute Toxicity Data for Acetophenone (Structural Analog)

| Route of Exposure | Species | LD50 (Lethal Dose, 50%) |

| Oral | Rat | 815 mg/kg |

| Dermal | Rabbit | 16,329 mg/kg |

Source: CDH Fine Chemical, 2023[2]

Physicochemical Properties

Understanding the physical and chemical properties of 2',6'-Dimethylacetophenone is crucial for safe handling and storage.

Table 3: Physicochemical Properties of 2',6'-Dimethylacetophenone

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 23.50 °C |

| Boiling Point | 72.00 °C |

| Density | 0.982 g/cm³ |

| Flash Point | 85.60 °C |

| Storage Temperature | 2°C - 8°C |

Source: Biosynth, 2023[1]

Safety Precautions and Protocols

Strict adherence to safety protocols is mandatory when handling 2',6'-Dimethylacetophenone to mitigate the risks of exposure and injury.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when working with this chemical. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: A NIOSH-approved respirator is necessary when working with powders or in poorly ventilated areas.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage

-

Avoid contact with skin and eyes.

-

Do not inhale dust or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first-aid procedures should be followed:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This chemical should not be disposed of in sanitary sewers.

Experimental Protocols for Hazard Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the skin and eye irritation potential of chemicals like 2',6'-Dimethylacetophenone.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in culture medium.

-

Test Chemical Application: The test chemical is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a specified period.

-

Viability Assessment: Following incubation, the tissues are washed, and cell viability is determined using a quantitative assay, typically the MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

Acute Eye Irritation/Corrosion Test (OECD 405)

This guideline describes an in vivo procedure for assessing the eye irritation potential of a substance.

-

Animal Selection: Healthy, adult albino rabbits are used for this test.

-

Test Substance Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) after administration.

-

Scoring: Lesions of the cornea, iris, and conjunctivae are scored to determine the level of irritation.

Potential Signaling Pathways in Chemical-Induced Irritation

The irritant effects of aromatic ketones like 2',6'-Dimethylacetophenone are likely mediated by complex cellular signaling pathways. Two key pathways implicated in chemical-induced skin and sensory irritation are the NF-κB and TRPA1 signaling pathways.

NF-κB Signaling Pathway in Skin Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in the skin. Exposure to irritant chemicals can lead to the activation of this pathway, resulting in the production of pro-inflammatory cytokines and chemokines.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(2,6-Dimethylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethylphenyl)ethanone, also known as 2',6'-dimethylacetophenone, is a versatile chemical intermediate widely employed in organic synthesis. Its sterically hindered ketone functionality, arising from the two methyl groups flanking the acetyl group on the phenyl ring, imparts unique reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly chiral compounds. This document provides detailed application notes and experimental protocols for two key transformations of this compound: asymmetric transfer hydrogenation to produce the corresponding chiral alcohol and asymmetric reductive amination to yield the chiral primary amine. These products are of significant interest in the pharmaceutical industry as building blocks for the synthesis of bioactive molecules.

Asymmetric Synthesis of Chiral 1-(2,6-Dimethylphenyl)ethanol

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. The asymmetric transfer hydrogenation of this compound using a chiral ruthenium(II) catalyst is a highly efficient method to obtain enantiomerically enriched 1-(2,6-dimethylphenyl)ethanol.

Quantitative Data

| Entry | Catalyst | Substrate | Product | Conversion (%) | ee (%) |

| 1 | "Tethered" Ru(II) Complex | This compound | (R)-1-(2,6-Dimethylphenyl)ethanol | >98 | 95 |

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from the use of "tethered" Ru(II) catalysts for the asymmetric transfer hydrogenation of ketones.[1]

Materials:

-

This compound

-

"Tethered" Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous isopropanol

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas